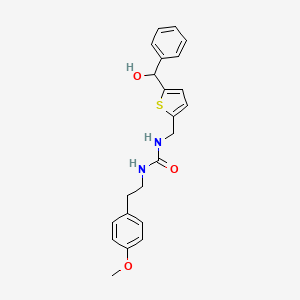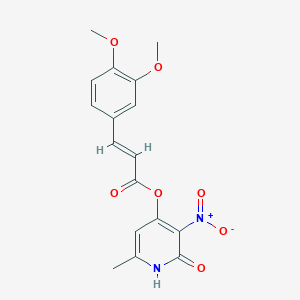
4-(ethylthio)-N-(4-(4-fluorophenyl)thiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-(ethylthio)-N-(4-(4-fluorophenyl)thiazol-2-yl)benzamide” is a complex organic molecule. It contains a thiazole ring, which is a type of heterocyclic compound. Thiazoles are often found in various pharmaceuticals due to their bioactive properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the thiazole ring and the introduction of the ethylthio and fluorophenyl groups. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a thiazole ring, an ethylthio group (-SEt), a fluorophenyl group (C6H4F), and a benzamide group (C6H5CONH2). The exact structure would depend on the positions of these groups on the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. These could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Scientific Research Applications
Antituberculosis Activity
A study on the design and synthesis of thiazole-aminopiperidine hybrid analogues, including compounds related to 4-(ethylthio)-N-(4-(4-fluorophenyl)thiazol-2-yl)benzamide, demonstrated promising antituberculosis activity. Among the compounds tested, one exhibited significant inhibition against Mycobacterium tuberculosis with an MIC of 28.44 μM, indicating potential for further investigation as antituberculosis agents (V. U. Jeankumar et al., 2013).
Fluorescent Sensors for Metal Ions
Research on benzimidazole and benzothiazole conjugated Schiff base fluorescent sensors, which include structural motifs similar to 4-(ethylthio)-N-(4-(4-fluorophenyl)thiazol-2-yl)benzamide, showcased their utility in detecting Al3+ and Zn2+ ions. The compounds displayed significant sensitivity and selectivity, underlining their potential application in environmental monitoring and biological studies (G. Suman et al., 2019).
Anticancer Properties
The synthesis of novel amide and urea derivatives of thiazol-2-ethylamines, including structures analogous to 4-(ethylthio)-N-(4-(4-fluorophenyl)thiazol-2-yl)benzamide, revealed activity against Trypanosoma brucei rhodesiense, suggesting potential anticancer properties. These findings indicate the importance of further research into the anticancer applications of such compounds (D. A. Patrick et al., 2016).
Anti-Allergy Agents
A study focused on N-(4-substituted-thiazolyl)oxamic acid derivatives, structurally related to 4-(ethylthio)-N-(4-(4-fluorophenyl)thiazol-2-yl)benzamide, demonstrated potent antiallergy activity. These compounds outperformed disodium cromoglycate in rat PCA models, showcasing their potential as more effective antiallergy agents (K. D. Hargrave et al., 1983).
Selective MT2 Receptor Ligands
Research on N-(2-(5-fluoro-2-(4-fluorophenylthio)benzo[b]thiophen-3-yl)ethyl)acylamides, sharing a common structural framework with 4-(ethylthio)-N-(4-(4-fluorophenyl)thiazol-2-yl)benzamide, identified them as selective MT2 receptor ligands. These findings are significant for the development of treatments targeting melatonin receptors, with applications in sleep disorders and circadian rhythm regulation (C. Mesangeau et al., 2011).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-ethylsulfanyl-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2OS2/c1-2-23-15-9-5-13(6-10-15)17(22)21-18-20-16(11-24-18)12-3-7-14(19)8-4-12/h3-11H,2H2,1H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRXUHLMBCBSFBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2E)-3-(dimethylamino)-1-[4-(morpholin-4-yl)-3-nitrophenyl]prop-2-en-1-one](/img/structure/B2945460.png)

![6-Fluoro-2-piperidin-4-ylimidazo[1,2-a]pyridine](/img/structure/B2945465.png)
![Ethyl 2-[2-(2,5-dioxopyrrolidin-1-yl)acetyl]imino-3-methyl-1,3-benzothiazole-6-carboxylate](/img/structure/B2945466.png)

![Methyl(3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propyl)amine trihydrochloride](/img/structure/B2945470.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(2-(diethylamino)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)propanamide](/img/structure/B2945473.png)


![(E)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-methylisoxazole-3-carboxamide](/img/structure/B2945477.png)

![[1-(Pyridin-4-ylmethyl)-1H-imidazol-4-yl]methanamine hydrochloride](/img/structure/B2945481.png)
